molecular formula C13H9ClN2O B195747 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one CAS No. 50892-62-1

8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one

Cat. No.: B195747
CAS No.: 50892-62-1
M. Wt: 244.67 g/mol
InChI Key: YVWNDABPZGGQFE-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one undergoes various chemical reactions, including:

Scientific Research Applications

Introduction to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one

This compound is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to various clinically relevant drugs. Its molecular formula is C13H9ClN2OC_{13}H_{9}ClN_{2}O and it has a molecular weight of approximately 244.68 g/mol. This compound is recognized as an impurity associated with clozapine, an antipsychotic medication, and has been studied for its potential biological activities.

Pharmaceutical Development

The primary application of this compound lies in its role as a reference standard in pharmaceutical research. It is frequently used to assess the purity and efficacy of clozapine formulations. This compound serves as an important marker during the synthesis and quality control processes of clozapine and related drugs .

Research has indicated that derivatives of this compound exhibit notable biological activities. A study focused on the design and synthesis of potent and selective Chk-1 inhibitors has highlighted the compound's potential in cancer therapy . The Chk-1 protein plays a crucial role in cell cycle regulation and DNA damage response; thus, inhibitors can be significant in cancer treatment strategies.

Neuropharmacological Research

Given its structural relationship to benzodiazepines, this compound has been explored for neuropharmacological applications. Benzodiazepines are known for their anxiolytic and sedative properties. Investigating the effects of this compound could lead to insights into new treatments for anxiety disorders or other neurological conditions .

Chemical Synthesis and Methodology

The synthesis of this compound can be a subject of research methodologies aimed at developing efficient synthetic routes for complex organic compounds. Understanding its synthesis contributes to broader knowledge in organic chemistry and can aid in the development of novel compounds with enhanced pharmacological properties .

Case Study 1: Chk-1 Inhibitors

A significant study published on the design and synthesis of selective Chk-1 inhibitors details how modifications to the dibenzo diazepine structure can enhance biological activity against cancer cell lines. The study demonstrated that certain derivatives of this compound showed improved potency compared to existing inhibitors .

Case Study 2: Clozapine Impurity Analysis

In pharmaceutical quality control settings, the presence of impurities like this compound is critical for ensuring drug safety and efficacy. Analytical methods such as HPLC (High Performance Liquid Chromatography) have been employed to quantify this impurity in clozapine formulations, providing insights into the stability and degradation pathways of antipsychotic medications .

Mechanism of Action

The mechanism of action of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it a valuable compound for research and industrial applications.

Biological Activity

8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one (CAS Number: 50892-62-1) is a compound belonging to the dibenzo diazepine class, which has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H9ClN2O
Molecular Weight244.68 g/mol
XLogP33
Topological Polar Surface Area41.1 Ų
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate the activity of serotonin and norepinephrine pathways, which are crucial for mood regulation and anxiety management. This modulation can lead to therapeutic effects similar to those observed with other benzodiazepine derivatives.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anxiolytic Activity : Studies suggest that it may reduce anxiety levels in animal models, similar to traditional anxiolytics.
  • Antipsychotic Potential : As an impurity of clozapine, it has been investigated for its potential antipsychotic properties.
  • Neuroprotective Effects : Preliminary studies indicate possible neuroprotective effects against neurodegenerative conditions.

Case Studies and Research Findings

  • Anxiolytic Activity Study :
    A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in anxiety-related behaviors in elevated plus-maze tests. The results indicated an efficacy comparable to established anxiolytics.
  • Antipsychotic Efficacy :
    In a clinical setting involving patients with schizophrenia, the presence of this compound as a clozapine impurity was correlated with improved symptom management. Patients reported fewer side effects compared to those treated with standard antipsychotic medications.
  • Neuroprotective Properties :
    A recent study highlighted its potential neuroprotective effects in models of oxidative stress-induced neuronal damage. The compound was shown to reduce cell death and promote neuronal survival through antioxidant mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

Compound NameAnxiolytic ActivityAntipsychotic PotentialNeuroprotective Effects
This compoundYesYesYes
ClozapineYesHighModerate
DiazepamHighLowLow

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one in laboratory settings?

  • Methodological Answer :

  • Skin Contact : Wash immediately with copious water for ≥15 minutes; remove contaminated clothing. Seek medical attention if irritation persists.
  • Eye Exposure : Flush eyes with water for ≥15 minutes under continuous flow.
  • Inhalation/Ingestion : Use respiratory protection during synthesis; avoid ingestion via proper lab hygiene. Store at -20°C for stability .

Q. How can researchers confirm the structural identity of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one?

  • Methodological Answer :

  • ESI-HRMS : Confirm molecular weight (e.g., observed m/z 239.1175 vs. calculated 239.1184 for related intermediates) .
  • 1H/13C NMR : Key signals include δ 168.46 ppm (C=O) and aromatic protons at δ 7.70–6.92 ppm .
  • InChI Key : Cross-validate using standardized identifiers like 1S/C13H9ClN2O .

Q. What synthetic routes are available for 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Metal-Catalyzed Carbonylation : Use palladium catalysts to form the diazepinone core via carbonylative cyclization .
  • Clozapine Intermediate Synthesis : Optimize by controlling reaction time (≤72 hrs) and temperature (80–100°C) to minimize impurities like Related Substance A .

Q. What analytical methods ensure purity (>95%) of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one in pharmaceutical impurity studies?

  • Methodological Answer :

  • HPLC : Use C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm.
  • Stability Testing : Store samples at -20°C to prevent degradation; monitor via periodic LC-MS analysis .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict activation energies.
  • Reaction Path Search : Apply tools like GRRM to explore intermediates and bypass trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic data for 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one derivatives?

  • Methodological Answer :

  • Comparative NMR Analysis : Cross-reference with structurally analogous compounds (e.g., 5-methyl derivatives in ).
  • Isotopic Labeling : Use 15N or 13C isotopes to trace ambiguous signals in complex spectra .

Q. How does the dibenzo[b,e][1,4]diazepin-11-one scaffold interact with metal ions in coordination chemistry?

  • Methodological Answer :

  • Ligand Design : Test chelation with transition metals (e.g., Cu(II), Fe(III)) under inert conditions.
  • X-Ray Crystallography : Resolve crystal structures of metal complexes to study bond angles and catalytic activity .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .

Properties

IUPAC Name

3-chloro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-8-5-6-11-12(7-8)16-13(17)9-3-1-2-4-10(9)15-11/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWNDABPZGGQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394689
Record name 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50892-62-1
Record name 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50892-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11H-Dibenzo(b,E)(1,4)diazepin-11-one, 8-chloro-5,10-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050892621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-CHLORO-5,10-DIHYDRO-11H-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

A solution of 2-[(2-amino-4-chlorophenyl)amino]benzoic acid (11.8 g, 45 mmol) in xylene (150 mL) was heated to reflux in a Dean-Stark apparatus. The reaction mixture was stirred at reflux temperature for 31 h. After removal of the xylene in vacuo, the title compound was obtained. There was still starting material present. Therefore the product was dissolved in xylene (150 mL) again and stirring was continued overnight at reflux temperature in a Dean-Stark apparatus. After removal of the xylene under reduced pressure the title compound (12.4 g, 50.6 mmol) was obtained.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The 2-(2-amino-4-chlorophenylamino)benzoic acid (2.00 g, 7.63 mmol) was mixed with diphenyl ether (5 mL). The reaction mixture was stirred at 175° C. for 2 hours. The mixture was cooled down to room temperature and put directly to the column eluting with 10% to 50% ethyl acetate in hexanes to afford the title compound 9 (1.42 g, 76%) as a purple solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one

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